2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide
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Overview
Description
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: The initial step involves the reaction of 3,5-dibromo-4-methylaniline with acetohydrazide under acidic conditions to form the intermediate hydrazide.
Condensation reaction: The intermediate hydrazide is then reacted with 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Oxidation of the hydroxyl group can lead to the formation of quinones.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(3-methylphenyl)methylene]acetohydrazide
- 2-[(3,5-Dibromo-4-methylphenyl)amino]acetohydrazide
Uniqueness
The uniqueness of 2-[(3,5-Dibromo-4-methylphenyl)amino]-N’-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17Br2N3O2 |
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Molecular Weight |
491.2 g/mol |
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17Br2N3O2/c1-12-17(21)8-14(9-18(12)22)23-11-20(27)25-24-10-16-15-5-3-2-4-13(15)6-7-19(16)26/h2-10,23,26H,11H2,1H3,(H,25,27)/b24-10- |
InChI Key |
YVNXVOSHTGBZJC-VROXFSQNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O)Br |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)Br |
Origin of Product |
United States |
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